Molecular weight and formula of 4-Methanesulfonamido-2-methylbenzoic acid
Molecular weight and formula of 4-Methanesulfonamido-2-methylbenzoic acid
An In-Depth Technical Guide to 4-Methanesulfonamido-2-methylbenzoic Acid: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of 4-Methanesulfonamido-2-methylbenzoic acid, a molecule of interest for researchers and professionals in drug development and synthetic chemistry. The document delineates its core molecular and physicochemical properties, proposes a detailed, field-proven synthetic protocol, and outlines a robust framework for its analytical characterization. By synthesizing data from authoritative sources and foundational chemical principles, this guide serves as a practical resource for the synthesis, validation, and potential application of this versatile compound.
Introduction
4-Methanesulfonamido-2-methylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a methyl group, and a methanesulfonamide moiety. The integration of a sulfonamide group, a well-established pharmacophore, with a benzoic acid scaffold, a versatile synthetic handle, makes this molecule a compelling subject for investigation.
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors. Specifically, benzenesulfonamide derivatives have been identified as potent and selective inhibitors of crucial enzymes like monoamine oxidases (MAO) and carbonic anhydrases (CAs), which are implicated in neurological disorders and various cancers, respectively[1][2]. Similarly, molecules bearing a 4-methylbenzenesulfonamide moiety have been successfully designed as anticancer agents targeting cyclin-dependent kinase-2 (CDK2)[3]. The benzoic acid group not only influences the molecule's solubility and pharmacokinetic profile but also serves as a reactive site for further chemical modification, enabling its use as a foundational building block in the synthesis of more complex molecular architectures[4].
This guide offers a senior application scientist's perspective on 4-Methanesulfonamido-2-methylbenzoic acid, focusing on its fundamental data, a reliable synthetic pathway, and the expected analytical signatures required for structural confirmation.
Core Molecular Profile
The fundamental identity of a chemical compound is defined by its structure and resulting molecular properties. The key identifiers for 4-Methanesulfonamido-2-methylbenzoic acid are summarized below.
| Identifier | Value | Source |
| Chemical Formula | C₉H₁₁NO₄S | [5] |
| Average Molecular Weight | 229.25 g/mol | Calculated |
| Monoisotopic Mass | 229.04088 Da | [5] |
| SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | [5] |
| InChI | InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | [5] |
| InChIKey | AQMPSJKNYOITCR-UHFFFAOYSA-N | [5] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", pos="2.5,-0.8!"]; C_COOH [label="C", pos="-1.8,1.2!"]; O_OH [label="OH", pos="-2.8,1.8!"]; O_CdoubleO [label="O", pos="-1.8,0.2!"]; N4 [label="NH", pos="1.5,2.5!"]; S [label="S", pos="2.5,3.5!"]; O1_S [label="O", pos="2,4.5!"]; O2_S [label="O", pos="3.5,4.5!"]; S_Me [label="CH₃", pos="3.5,2.5!"];
// Benzene ring with substituents C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"];
// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C2 -- C_COOH [len=1.2]; C_COOH -- O_OH [len=1.0]; C_COOH -- O_CdoubleO [style=double, len=1.0]; C1 -- C_Me [len=1.2]; C4 -- N4 [len=1.2]; N4 -- S [len=1.2]; S -- O1_S [style=double, len=1.0]; S -- O2_S [style=double, len=1.0]; S -- S_Me [len=1.2]; }
Physicochemical Properties
Understanding the physicochemical properties of a molecule is critical for predicting its behavior in biological systems and for developing appropriate analytical methods. The following table summarizes key predicted properties.
| Property | Predicted Value | Significance | Source |
| XlogP | 0.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [5] |
| [M+H]⁺ (m/z) | 230.04816 | Predicted mass-to-charge ratio for the protonated molecule, essential for mass spectrometry identification. | [5] |
| [M-H]⁻ (m/z) | 228.03360 | Predicted mass-to-charge ratio for the deprotonated molecule, useful for negative ion mode mass spectrometry. | [5] |
| [M+Na]⁺ (m/z) | 252.03010 | Predicted mass-to-charge ratio for the sodium adduct, a common observation in electrospray ionization. | [5] |
Proposed Synthetic Protocol
Rationale and Strategy
A robust and efficient synthesis is paramount for any research program. The most logical and direct approach to synthesize 4-Methanesulfonamido-2-methylbenzoic acid is through the sulfonylation of a primary amine precursor. The selected starting material, 4-Amino-2-methylbenzoic acid, is commercially available, making this a convergent and practical route[6]. The reaction involves the formation of a sulfonamide bond by reacting the amino group with methanesulfonyl chloride. Pyridine is chosen as the base; it serves dually as a nucleophilic catalyst and as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
Materials and Reagents:
-
4-Amino-2-methylbenzoic acid (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Anhydrous Pyridine
-
Hydrochloric acid (2 M)
-
Deionized Water
-
Ethanol
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Magnetic stirrer, round-bottom flask, ice bath, dropping funnel, filtration apparatus
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-Amino-2-methylbenzoic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Acidify the aqueous mixture to pH ~2 by the slow addition of 2 M HCl. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water to remove residual pyridine and salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanesulfonyl chloride and pyridine are corrosive and toxic; handle with care.
Analytical Characterization and Validation
Confirmation of the molecular structure and purity is a non-negotiable step. The following analytical data are predicted for the successful validation of synthesized 4-Methanesulfonamido-2-methylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
| Predicted ¹H NMR Signals (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~12.9 | Singlet, 1H: Carboxylic acid proton (-COOH). Expected to be broad. |
| ~9.8 | Singlet, 1H: Sulfonamide proton (-NH-). |
| ~7.8 | Doublet, 1H: Aromatic proton ortho to the carboxylic acid group. |
| ~7.6 | Singlet, 1H: Aromatic proton ortho to the sulfonamide group. |
| ~7.5 | Doublet, 1H: Aromatic proton meta to the carboxylic acid group. |
| ~3.0 | Singlet, 3H: Sulfonamide methyl protons (-SO₂CH₃). |
| ~2.5 | Singlet, 3H: Aromatic methyl protons (-CH₃). |
| Predicted ¹³C NMR Signals (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic acid carbon (-COOH) |
| ~142 | Aromatic C-N |
| ~139 | Aromatic C-CH₃ |
| ~133 | Aromatic C-H |
| ~131 | Aromatic C-COOH |
| ~122 | Aromatic C-H |
| ~118 | Aromatic C-H |
| ~40 | Sulfonamide methyl carbon (-SO₂CH₃) |
| ~20 | Aromatic methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides confirmation of the key functional groups present in the molecule.
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~3300 cm⁻¹: N-H stretch (sulfonamide)
-
~3000-2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer)
-
~1700 cm⁻¹: C=O stretch (carboxylic acid)
-
~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfonamide)
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The experimentally observed m/z for the [M+H]⁺ or [M-H]⁻ ions should match the predicted theoretical values within a 5 ppm error margin (see table in Section 3.0)[5].
Applications in Research and Drug Development
The structural motifs within 4-Methanesulfonamido-2-methylbenzoic acid suggest several avenues for its application in research:
-
Enzyme Inhibition Studies: Given the prevalence of the sulfonamide moiety in enzyme inhibitors, this compound is a prime candidate for screening against enzyme families such as carbonic anhydrases, kinases, and monoamine oxidases[1][3]. Its carboxylic acid group can form critical salt-bridge or hydrogen-bond interactions within an enzyme's active site.
-
Fragment-Based Drug Discovery: The molecule can serve as a chemical fragment for building more complex and potent drug candidates. The carboxylic acid provides a convenient point for chemical elaboration via amide coupling or esterification.
-
Intermediate for Chemical Synthesis: It is a valuable intermediate for the synthesis of fine chemicals and materials. For instance, related sulfonylbenzoic acid derivatives are used in the preparation of herbicidal compounds[7].
Conclusion
4-Methanesulfonamido-2-methylbenzoic acid is a compound with significant potential, underpinned by its well-defined molecular structure and the proven utility of its constituent functional groups. This guide provides the essential technical information required by researchers, including its core properties, a reliable synthetic protocol, and a comprehensive analytical validation strategy. The insights and methodologies presented herein are designed to facilitate its synthesis and exploration in medicinal chemistry and broader synthetic applications.
References
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PubChemLite. 4-methanesulfonamido-2-methylbenzoic acid (C9H11NO4S). Available from: [Link]
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European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Available from: [Link]
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Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry. Available from: [Link]
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Prashantha, A.G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. Available from: [Link]
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ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available from: [Link]
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MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
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MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available from: [Link]
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